1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester
Overview
Description
1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester is a spirocyclic compound characterized by a unique structural framework.
Preparation Methods
The synthesis of 1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. Another approach involves the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive .
Chemical Reactions Analysis
1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, are common for this compound.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis. This protein is part of the MmpL family of transporters, which are essential for the bacteria’s survival. By inhibiting this protein, the compound disrupts the transport of crucial molecules, leading to the death of the bacteria .
Comparison with Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester can be compared with other spirocyclic compounds such as:
9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane: This compound also exhibits potent antituberculosis activity and targets the MmpL3 protein.
Spirocyclic derivatives of ciprofloxacin: These derivatives have been explored for their antibacterial properties and show activity against various bacterial strains.
The uniqueness of this compound lies in its structural framework, which combines flexibility with a limited number of degrees of freedom, making it a privileged structure in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl 3-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)19-12(17)15-8-6-14(7-9-15)5-4-11(16)10-18-14/h11,16H,4-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRKXFQWCBMGNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(CO2)O)CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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